beta-Amanitin

Description

RN given refers to L-As

Properties

Key on ui mechanism of action |

/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. |

|---|---|

CAS No. |

13567-07-2 |

Molecular Formula |

C39H53N9O15S |

Molecular Weight |

920.0 g/mol |

IUPAC Name |

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid |

InChI |

InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64+/m0/s1 |

InChI Key |

IEQCUEXVAPAFMQ-SXZCQOKQSA-N |

Isomeric SMILES |

CCC(C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4CC(CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@@H](CO)O)C5=C(N3)C=C(C=C5)O |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

physical_description |

Solid; [Merck Index] |

Synonyms |

1-Asp-alpha-amanitin alpha-amanitin, 1-aspartic acid- alpha-amanitin, Asp(1)- alpha-amanitin, aspartic acid(1)- beta-amanitin |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of β-Amanitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of β-Amanitin, a potent cyclic octapeptide toxin found in several species of Amanita mushrooms. The document details historical and contemporary experimental protocols, presents quantitative data in a structured format, and illustrates key processes through detailed diagrams.

Introduction

β-Amanitin is a member of the amatoxin family of toxins, which are responsible for the majority of fatal mushroom poisonings worldwide.[1][2] These toxins are found in mushrooms of the genus Amanita, such as the death cap (Amanita phalloides), as well as in some species of Galerina and Lepiota.[1][3] The primary mechanism of toxicity for β-Amanitin is the potent and specific inhibition of RNA polymerase II, a crucial enzyme in the synthesis of messenger RNA (mRNA) in eukaryotes.[4][5] This inhibition halts protein synthesis, leading to cell death, with the liver and kidneys being the most affected organs.[5] Despite its toxicity, the unique mechanism of action of β-Amanitin has made it a valuable tool in molecular biology research and a promising payload for antibody-drug conjugates (ADCs) in cancer therapy.[4][6] The initial isolation of amatoxins was accomplished in 1941 by Heinrich O. Wieland and Rudolf Hallermayer.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the concentration, toxicity, and analytical detection of β-Amanitin.

Table 1: Concentration of Amatoxins in Amanita Species

| Mushroom Species | Toxin | Concentration (mg/g dry mass) | Reference |

| Amanita verna | α-Amanitin | 1.55 (average) | [7] |

| β-Amanitin | 1.29 (average) | [7] | |

| Total Amatoxins | 3.2 (average) | [7] | |

| Amanita phalloides | Total Amatoxins | 5.2 - 7.4 | [7] |

| Chinese Amanita species | α-Amanitin | 4.22 ± 1.82 | [7] |

| β-Amanitin | 1.27 ± 0.37 | [7] | |

| Total Amatoxins | 5.50 ± 2.10 | [7] | |

| Amanita virosa | α-Amanitin | 39 mg/kg | [8] |

| β-Amanitin | 145 mg/kg | [8] | |

| Amanita exitialis (Pure Culture) | α-Amanitin | 728.3 ± 43.8 µg/g | [9] |

| β-Amanitin | 60.0 ± 20.7 µg/g | [9] |

Table 2: Toxicity of β-Amanitin

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Human (estimated) | Oral | 0.1 (for α-amanitin) | [2][8] |

| Rat | Oral | 0.2 - 0.6 (for α- and β-amanitin) | [8] |

| Mouse | Intraperitoneal | 0.5 | [10] |

Table 3: Analytical Detection Limits for β-Amanitin

| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| HPLC-UV | Mushroom Extract | 64 µg/mL (LOD) | [11] |

| HPLC-EC | Mushroom Extract | 24 µg/mL (LOD) | [11] |

| Online SPE-LC-MS/MS | Plasma | 0.02 ng/mL (LOD) | [12] |

| LC-HRMS/MS | Plasma | 20 pg/mL (LOI - Limit of Identification) | [13][14] |

| UHPLC-MS/MS | Mushroom & Human Serum | 10–50 ng/mL (LOQ) | [8] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of β-Amanitin from Amanita phalloides.

Extraction of Crude Amatoxins

This protocol is based on established methods for solubilizing amatoxins from dried mushroom material.[15][16]

Materials:

-

Dried and powdered Amanita phalloides mushrooms

-

Water

-

0.01 M HCl

-

Rotary evaporator

-

Blender or homogenizer

Procedure:

-

Homogenization: Grind dried A. phalloides fruiting bodies into a fine powder.[3]

-

Solubilization: Suspend the mushroom powder in an extraction solution of methanol:water:0.01 M HCl (5:4:1 v/v/v).[2] Homogenize the slurry using a blender to ensure cell lysis.[3]

-

Lipid Removal: Perform a liquid-liquid extraction with chloroform to remove lipids from the aqueous/methanolic extract.[15]

-

Concentration: Evaporate the aqueous phase to a brown syrup using a rotary evaporator at a temperature not exceeding 35°C.[16]

Purification of β-Amanitin

The following multi-step chromatographic procedure is designed to isolate β-Amanitin from the crude extract.[15]

Step 1: Desalting on Amberlite XAD-4

-

Resin: Amberlite XAD-4

-

Purpose: To remove inorganic salts and other small polar molecules.[15]

-

Procedure:

-

Dissolve the crude extract in water and apply it to a column packed with Amberlite XAD-4 resin.

-

Wash the column with water to elute salts.

-

Elute the bound toxins with methanol.

-

Evaporate the methanol fraction to dryness.

-

Step 2: Adsorption Chromatography on Sephadex LH-20

-

Resin: Sephadex LH-20

-

Purpose: To separate amatoxins from other peptides and pigments.[15]

-

Procedure:

-

Dissolve the desalted extract in a suitable acidic mobile phase.

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same mobile phase.

-

Elute the column and collect fractions. Monitor the fractions for the presence of amatoxins using thin-layer chromatography (TLC) or UV absorbance at 303-305 nm.[11][16]

-

Pool the fractions containing β-Amanitin. A subsequent run at neutral pH can further improve separation.[15]

-

Step 3: Ion-Exchange Chromatography on QAE-Sephadex

-

Resin: QAE-Sephadex (anion exchanger)

-

Purpose: To separate the different amatoxins based on charge. β-Amanitin is more acidic than α-Amanitin and will bind more strongly.[15]

-

Procedure:

-

Apply the pooled fractions from the Sephadex LH-20 step to a QAE-Sephadex column.

-

Elute with a salt gradient (e.g., NaCl) to separate the bound toxins.

-

Collect and pool the fractions containing pure β-Amanitin.

-

Desalt the final pooled fractions using Amberlite XAD-4 as described in Step 1.

-

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of β-Amanitin.

Method 1: HPLC with UV and Electrochemical Detection [11]

-

Column: Reverse-phase C18 (e.g., Brisa LC2 C18, 150 mm × 2.1 mm, 3 µm)

-

Mobile Phase: Isocratic elution with a mixture of 0.1 M sodium acetate (B1210297) (pH 4.7) and methanol (83:17, v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at 305 nm, followed by electrochemical (EC) detection with a holding potential of +0.600 V.

Method 2: UHPLC-MS/MS [8]

-

Extraction: Direct extraction of the sample with 1% formic acid in methanol.

-

Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a tandem mass spectrometer.

-

Quantitation: Based on the specific mass-to-charge ratio (m/z) of β-Amanitin. For example, the protonated species [M+H]⁺ has an exact mass of 920.3455.[17]

Visualizations

The following diagrams illustrate the experimental workflow for β-Amanitin isolation and its molecular mechanism of action.

Caption: Workflow for the isolation and purification of β-Amanitin.

Caption: Mechanism of β-Amanitin toxicity via RNA Polymerase II inhibition.

References

- 1. Amatoxin - Wikipedia [en.wikipedia.org]

- 2. Production of 15N-labeled α-amanitin in Galerina marginata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Amanitin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 6. Total Synthesis of α- and β-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of Simultaneous Analytical Method of Three Polypeptide Toxins α‐Amanitin, β‐Amanitin and Phalloidin in Poisonous Mushrooms and Human Serum Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of α- and β-amanitin in Human Plasma at Subnanogram per Milliliter Levels by Reversed Phase Ultra-High Performance Liquid Chromatography Coupled to Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New laboratory scale purification of beta-amanitin from American Amanita phalloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Amatoxins (α- and β-Amanitin) and phallotoxin (Phalloidin) analyses in urines using high-resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of β-Amanitin Action on RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-amanitin is a cyclic octapeptide toxin isolated from the deadly Amanita phalloides mushroom.[1] It is a potent and highly specific inhibitor of eukaryotic RNA polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes into messenger RNA (mRNA).[1] This specific inhibition of Pol II has made β-amanitin an invaluable tool in molecular biology for studying transcription and has garnered interest in its potential as a payload for antibody-drug conjugates (ADCs) in cancer therapy. This guide provides a detailed technical overview of the molecular mechanism of β-amanitin's action on RNA polymerase, encompassing its binding kinetics, structural interactions, and cellular consequences.

Molecular Mechanism of Action

The primary molecular target of β-amanitin is RNA polymerase II. Its mechanism of inhibition is multifaceted, involving high-affinity binding to a specific site on the polymerase, which in turn induces conformational changes that impede the enzyme's function. RNA polymerase III is also inhibited, but at significantly higher concentrations, while RNA polymerase I is largely insensitive.[2]

Binding to RNA Polymerase II

β-amanitin binds to the largest subunit of RNA polymerase II, RPB1, in a pocket located near the enzyme's active center.[3] This binding site is situated in a region known as the "funnel" and is in close proximity to the "bridge helix," a critical structural element involved in the translocation of the DNA and RNA strands during transcription.[3][4] The interaction is characterized by a network of hydrogen bonds and hydrophobic interactions between the toxin and amino acid residues of RPB1.[4]

Inhibition of Transcription Elongation

The binding of β-amanitin does not prevent the initial binding of nucleotides to the active site of Pol II.[4] However, it severely impairs the translocation step of the transcription cycle.[4] By interacting with the bridge helix, β-amanitin restricts its flexibility, effectively locking the enzyme in a pre-translocation state. This prevents the polymerase from moving along the DNA template, thus halting the elongation of the nascent RNA chain.[4] The rate of transcription is dramatically reduced from thousands to just a few nucleotides per minute.[4]

Differential Sensitivity of RNA Polymerases

The sensitivity of eukaryotic RNA polymerases to β-amanitin varies significantly:

-

RNA Polymerase I: Insensitive.

-

RNA Polymerase II: Highly sensitive.

-

RNA Polymerase III: Moderately sensitive (inhibited at concentrations 100- to 1000-fold higher than for Pol II).[2]

This differential sensitivity is attributed to variations in the amino acid sequences of the RPB1 subunit among the different polymerases, particularly in the region that forms the β-amanitin binding pocket.

Quantitative Data

The following table summarizes the binding affinities and inhibitory concentrations of amanitin derivatives for various RNA polymerases.

| Toxin | Polymerase | Organism/Cell Line | Parameter | Value | Reference |

| α-Amanitin | RNA Polymerase II | Calf Thymus | Ki | 3-4 nM | [2] |

| α-Amanitin | RNA Polymerase II | Yeast | - | Micromolar affinity | [5] |

| α-Amanitin | RNA Polymerase II | Metazoan | - | Nanomolar affinity | [5] |

| α-Amanitin | RNA Polymerase II | Yeast | 50% inhibition | 1.0 µg/ml | [6] |

| α-Amanitin | RNA Polymerase I | Yeast | 50% inhibition | 600 µg/ml | [6] |

| β-Amanitin | - | MCF-7 cells | Cell Viability (36h) | 52% at 100 µg/mL | [7][8] |

| β-Amanitin | - | MCF-7 cells | Cell Viability (36h) | 62% at 10 µg/mL | [7][8] |

| β-Amanitin | - | MCF-7 cells | Cell Viability (36h) | 84% at 1 µg/mL | [7][8] |

| β-Amanitin | - | MCF-7 cells | Cell Viability (36h) | 86% at 0.1 µg/mL | [7][8] |

| β-Amanitin | - | MCF-7 cells | Cell Viability (36h) | 91% at 0.01 µg/mL | [7][8] |

Experimental Protocols

In Vitro Transcription Assay

This protocol is adapted from established methods to measure RNA polymerase activity in the presence of β-amanitin.

Materials:

-

Nuclear extract or purified RNA polymerase II

-

DNA template (e.g., a plasmid with a known promoter)

-

Ribonucleotide triphosphates (rNTPs: ATP, CTP, UTP, GTP)

-

[α-³²P]UTP (for radiolabeling)

-

β-amanitin solution

-

Transcription buffer (containing HEPES-KOH, MgCl₂, DTT, etc.)

-

Stop solution (containing EDTA and RNase inhibitors)

-

Scintillation fluid and counter

Procedure:

-

Prepare transcription reaction mixtures in separate tubes. Each reaction should contain the DNA template, rNTPs (including [α-³²P]UTP), and transcription buffer.

-

Add varying concentrations of β-amanitin to the experimental tubes. Include a control tube with no β-amanitin.

-

Initiate the transcription reaction by adding the nuclear extract or purified RNA polymerase II to each tube.

-

Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding the stop solution.

-

Precipitate the radiolabeled RNA transcripts using trichloroacetic acid (TCA).

-

Collect the precipitates on glass fiber filters.

-

Wash the filters to remove unincorporated [α-³²P]UTP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition at each β-amanitin concentration relative to the control.

X-ray Crystallography of the Pol II-β-Amanitin Complex

This protocol provides a general workflow for determining the crystal structure of the RNA polymerase II-β-amanitin complex.

Materials:

-

Purified RNA polymerase II

-

β-amanitin

-

Crystallization buffers and screens

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Complex Formation: Incubate purified RNA polymerase II with an excess of β-amanitin to ensure complete binding.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals of the Pol II-β-amanitin complex. Vapor diffusion (hanging or sitting drop) is a common method.

-

Crystal Soaking and Cryo-protection: Soak the crystals in a cryoprotectant solution containing β-amanitin to prevent ice formation during freezing.[4]

-

Data Collection: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data using a high-intensity X-ray source.[4]

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement, using a known RNA polymerase II structure as a search model. Refine the atomic coordinates of the protein and the bound β-amanitin against the experimental data.[4]

Cellular Effects and Signaling Pathways

Inhibition of RNA polymerase II by β-amanitin triggers a cascade of cellular events, ultimately leading to cell death.

RPB1 Degradation

Prolonged exposure to β-amanitin induces the degradation of the RPB1 subunit of RNA polymerase II.[9][10] This degradation is a specific cellular response to the stalled polymerase and is mediated by the ubiquitin-proteasome system.[11][12] The binding of β-amanitin is thought to signal for the ubiquitination of RPB1, targeting it for destruction by the proteasome.[2]

Cell Cycle Arrest

By inhibiting the synthesis of mRNAs required for cell cycle progression, β-amanitin can induce cell cycle arrest, primarily in the G1 phase.[13][14] This is because the transcription of key regulatory proteins, such as cyclins and cyclin-dependent kinases, is blocked.

Apoptosis

The ultimate fate of a cell exposed to a lethal dose of β-amanitin is apoptosis, or programmed cell death. The inhibition of transcription leads to a depletion of short-lived anti-apoptotic proteins, tipping the cellular balance towards a pro-apoptotic state. This can activate caspase-dependent pathways, leading to the systematic dismantling of the cell.[15]

Visualizations

Core Mechanism of Action

Caption: β-Amanitin binds to the RPB1 subunit of RNA Polymerase II, inhibiting translocation.

Experimental Workflow: In Vitro Transcription Assay

Caption: Workflow for an in vitro transcription assay to measure β-amanitin inhibition.

Cellular Response Pathway

Caption: Cellular signaling cascade initiated by β-amanitin-induced transcription inhibition.

References

- 1. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 2. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcription in yeast: alpha-amanitin sensitivity and other properties which distinguish between RNA polymerases I and III - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stimulation of RNA Polymerase II ubiquitination and degradation by yeast mRNA 3’-end processing factors is a conserved DNA damage response in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Inhibition of transcription blocks cell cycle progression of NIH3T3 fibroblasts specifically in G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pol II degradation activates cell death independently from the loss of transcription - PMC [pmc.ncbi.nlm.nih.gov]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Beta-Amanitin (B190557)

Introduction

Beta-Amanitin (β-Amanitin) is a highly toxic bicyclic octapeptide belonging to the amatoxin family of mycotoxins.[1] These toxins are famously found in several species of poisonous mushrooms, most notably the death cap mushroom (Amanita phalloides), as well as other members of the Amanita, Galerina, and Lepiota genera.[2][3] Alongside its close relative, α-Amanitin, β-Amanitin is a primary contributor to the lethal toxicity associated with the ingestion of these mushrooms.[4] Its potent and specific mechanism of action—the inhibition of eukaryotic RNA polymerase II—makes it a valuable tool in molecular biology and a person of interest in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).[5][6][7] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, toxicology, and relevant experimental methodologies for β-Amanitin.

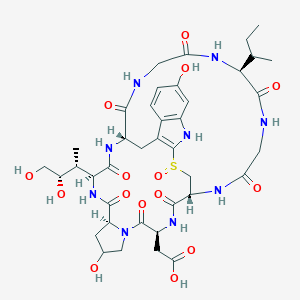

Chemical Structure and Physicochemical Properties

β-Amanitin is a cyclic peptide composed of eight amino acids, forming a distinct bicyclic structure.[3] This structure is characterized by a sulfide (B99878) bridge between the tryptophan and cysteine residues.[8] Structurally, it is very similar to α-Amanitin, differing by the substitution of an aspartic acid residue for asparagine, which imparts a more acidic nature to the molecule.[8][9][10] This carboxylic acid group also provides a useful site for chemical coupling reactions.[9] The rigid, bicyclic conformation, particularly a beta-turn involving the isoleucine-6 residue, is crucial for its high-affinity binding to RNA polymerase II.[11][12]

Data Presentation: Physicochemical Properties

The key physicochemical properties of β-Amanitin are summarized in Table 1 for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₃N₉O₁₅S | [2][13] |

| Molecular Weight | 920.0 g/mol | [2][13] |

| Monoisotopic Mass | 919.33818319 Da | [13] |

| Appearance | White to off-white crystalline solid/powder | [8][9] |

| Melting Point | ~300 °C | [8] |

| Solubility | Water: ≥ 10 mg/mL[6]; 1 mg/mL[8][9]DMSO: 20 mg/mL (requires sonication)[6] | [6][8][9] |

| Stability | Stable when stored frozen (-20°C) in the dark for at least 4 years.[9] Decomposes slowly in aqueous solution or with prolonged UV exposure.[1] | [1][9] |

Mechanism of Action

The primary toxic mechanism of β-Amanitin is the potent and highly specific, non-covalent inhibition of eukaryotic RNA polymerase II (RNAP II) and, to a lesser extent, RNA polymerase III (RNAP III).[1][5][9] It does not inhibit prokaryotic RNA polymerases or eukaryotic RNA polymerase I.[9]

β-Amanitin binds to the "bridge helix" region of the largest subunit of RNAP II, RPB1.[14][15] This interaction does not directly block nucleotide entry or the formation of phosphodiester bonds.[15] Instead, it locks the bridge helix in place, which is thought to prevent the translocation of the DNA and RNA strands through the enzyme's active site.[15] This effectively halts transcription elongation, leading to a rapid decrease in messenger RNA (mRNA) levels and a subsequent cessation of protein synthesis.[1][4][14] The depletion of essential proteins with short half-lives ultimately leads to metabolic collapse and cell death.[2][4]

Cellular Signaling and Toxicology

The inhibition of transcription by β-Amanitin triggers a cascade of cellular stress responses. Key signaling pathways affected include:

-

p53 Pathway : The stress induced by transcription arrest leads to the induction of the p53 tumor suppressor protein.[16] This can trigger apoptosis through the mitochondrial pathway by releasing cytochrome c.[16]

-

Oxidative Stress : Studies have shown that amatoxins can induce the production of reactive oxygen species (ROS) and form phenoxyl-free radicals, contributing to cellular damage through oxidative stress.[16]

-

NF-κB Pathway : Induction of the NF-κB pathway has been observed during amatoxin intoxication, which may confer a protective effect, although the precise mechanism remains unclear.[16]

Data Presentation: Toxicology Data

β-Amanitin is acutely toxic. The liver is the primary organ affected due to its high rate of protein synthesis and its role as the first major organ encountered by the toxin after gastrointestinal absorption.[2][4] The kidneys are also highly susceptible to damage.[2]

| Parameter | Species | Route | Value | Source |

| LD₅₀ | Mouse | Intraperitoneal (i.p.) | 0.4 - 0.5 mg/kg | [2][8] |

| LD₅₀ | Mouse | Peritoneal | 0.4 mg/kg | [8] |

| Cytotoxicity (IC₅₀) | MCF-7 cells (36h) | In vitro | 10 µg/mL | [5][17][18] |

| Cytotoxicity | HL60 cells (72h) | In vitro | Significantly less potent than α-Amanitin | [17][19] |

Data Presentation: Toxicokinetic Parameters in Mice

Recent studies have elucidated the toxicokinetic profile of β-Amanitin.

| Parameter (Oral Admin.) | Dose | Value | Source |

| **Elimination Half-life (t₁/₂) ** | 2 - 10 mg/kg | 2.5 - 2.7 hours | [20] |

| Time to Peak (Tₘₐₓ) | 2 - 10 mg/kg | 1.0 - 1.5 hours | [20] |

| Peak Concentration (Cₘₐₓ) | 10 mg/kg | 143.1 µg/L | [20] |

| Absolute Bioavailability | 2 - 10 mg/kg | 7.3% - 9.4% | [1][21] |

| Plasma Half-life (i.v. Admin.) | 0.2 - 0.8 mg/kg | 18.3 - 33.6 minutes | [1][21] |

Experimental Protocols

Protocol 1: Isolation and Purification of β-Amanitin

This protocol is a generalized summary based on established laboratory methods for extracting amatoxins from Amanita phalloides.[3][7][22]

Methodology:

-

Mushroom Preparation : Dried A. phalloides fruiting bodies are ground into a fine powder.[3] Recent studies suggest that extensive maceration may not be necessary and simple hand-shaking in solvent can be effective.[7][23]

-

Extraction : The mushroom powder is extracted with an aqueous-organic solvent, often acidified methanol (B129727) or methanol/water mixtures, to solubilize the toxins.[3][24]

-

Lipid Removal : A chloroform (B151607) extraction is performed to remove lipids from the crude extract.[22]

-

Desalting : The extract is desalted using a resin such as Amberlite XAD-4.[22]

-

Chromatography : The desalted toxin mixture is subjected to a series of chromatographic steps for purification:

-

Adsorption Chromatography : Performed on Sephadex LH-20 at both acidic and neutral pH.[22]

-

Ion-Exchange Chromatography : Utilized on a resin like QAE-Sepahdex to separate acidic toxins (β-Amanitin) from neutral ones (α-Amanitin).[22]

-

Preparative HPLC : High-performance liquid chromatography is often used as a final polishing step to achieve high purity (>99%).[10]

-

-

Verification : The purity and identity of the resulting β-Amanitin are confirmed by analytical HPLC and mass spectrometry.[10]

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes a common method to determine the cytotoxic effects of β-Amanitin on a cancer cell line, such as MCF-7 or C3A human hepatocytes.[25][26]

Methodology:

-

Cell Culture : Plate cells (e.g., MCF-7) in a 96-well plate at a suitable density and culture overnight to allow for attachment.

-

Toxin Application : Prepare serial dilutions of β-Amanitin (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) in fresh culture medium.[25] Remove the old medium from the cells and add the β-Amanitin-containing medium. Include untreated control wells.

-

Incubation : Incubate the plate for a specified duration (e.g., 24, 36, or 72 hours).[5][25][27]

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[25][26]

-

Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 540-570 nm) using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Inhibition of Protein Synthesis Assay

This protocol measures the direct effect of β-Amanitin on protein synthesis.[5][25][26]

Methodology:

-

Cell Culture and Toxin Treatment : Culture and treat cells with β-Amanitin as described in the cytotoxicity assay (Protocol 5.2).

-

Protein Quantification : After the desired incubation period (e.g., 24 hours), lyse the cells to release their protein content.

-

Biuret Test (or similar) : Quantify the total protein in the cell lysates using a standard protein assay like the Biuret test or BCA assay.[25]

-

Analysis : Compare the total protein content of β-Amanitin-treated cells to that of untreated control cells. A reduction in total protein indicates inhibition of protein synthesis.

-

Alternative Method (Reporter Gene) : An alternative involves transducing cells with a vector expressing a reporter gene (e.g., GFP).[26] The inhibition of protein synthesis is then measured by the reduction in the reporter protein's signal (e.g., fluorescence).[26]

Conclusion

β-Amanitin is a potent mycotoxin with a well-defined mechanism of action that has made it an indispensable tool for studying eukaryotic transcription. Its unique chemical structure, characterized by an acidic side chain, offers opportunities for conjugation, which is being actively explored in the field of oncology for the development of next-generation ADCs. A thorough understanding of its physicochemical properties, toxicology, and cellular effects is critical for researchers and drug developers seeking to harness its potent biological activity for therapeutic or research purposes. The experimental protocols and data presented in this guide provide a foundational resource for professionals working with this complex and powerful molecule.

References

- 1. Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-Amanitin | C39H53N9O15S | CID 76959217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. β-Amanitin - Wikipedia [en.wikipedia.org]

- 4. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. BETA-AMANITIN | 21150-22-1 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A beta-turn in alpha-amanitin is the most important structural feature for binding to RNA polymerase II and three monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A beta-turn in alpha-amanitin is the most important structural feature for binding to RNA polymerase II and three monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beta-amanitin - Mycotoxin Database [mycocentral.eu]

- 14. researchgate.net [researchgate.net]

- 15. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Toxicokinetics of α- and β-amanitin in mice following single and combined administrations: Simulating in vivo amatoxins processes in clinical cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. New laboratory scale purification of beta-amanitin from American Amanita phalloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Beta-Amanitin: A Potent and Specific Inhibitor of RNA Polymerase II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amanitin (B190557) is a cyclic octapeptide toxin belonging to the amatoxin family, found in several species of poisonous mushrooms, most notably the death cap (Amanita phalloides).[1] Renowned for its high toxicity, beta-amanitin's primary mechanism of action is the potent and specific inhibition of RNA polymerase II (Pol II), a crucial enzyme responsible for transcribing DNA into messenger RNA (mRNA) in eukaryotic cells.[1] This targeted inhibition of transcription has made beta-amanitin an invaluable tool in molecular biology for studying gene regulation and a promising payload for antibody-drug conjugates (ADCs) in cancer therapy. This guide provides a comprehensive overview of beta-amanitin, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on cellular signaling pathways.

Mechanism of Action

Beta-amanitin exerts its cytotoxic effects by binding to the largest subunit of RNA polymerase II, RPB1. This binding occurs near the enzyme's active site, within a region known as the "bridge helix". The interaction between beta-amanitin and the bridge helix does not directly obstruct nucleotide binding or the formation of phosphodiester bonds. Instead, it significantly impedes the translocation of the RNA polymerase along the DNA template. This inhibition of translocation effectively stalls the elongation phase of transcription, leading to a dramatic reduction in mRNA synthesis. The subsequent depletion of essential mRNAs and their corresponding proteins ultimately results in cell cycle arrest and apoptosis.[2]

While highly specific for RNA polymerase II, beta-amanitin also inhibits RNA polymerase III, albeit at significantly higher concentrations. RNA polymerase I, responsible for ribosomal RNA synthesis, is insensitive to beta-amanitin.[1][3]

Quantitative Data

The following tables summarize the inhibitory concentrations and toxicity of amanitins. Due to the extensive research on the closely related alpha-amanitin, its data is included for comparative purposes, as it shares a near-identical mechanism of action.

Table 1: Inhibitory Activity of Amanitins against Eukaryotic RNA Polymerases

| Toxin | Polymerase | Organism/Cell Line | Inhibition Constant (Ki) / IC50 | Reference |

| α-Amanitin | RNA Polymerase II | Calf Thymus | 3-4 nM (Ki) | [4] |

| α-Amanitin | RNA Polymerase II | CHO Cells | 800-fold higher for resistant mutant | [5] |

| α-Amanitin | RNA Polymerase III | Calf Thymus | 100-fold less sensitive than Pol II | [4] |

Note: Specific Ki or IC50 values for beta-amanitin against purified RNA polymerases are not as readily available in the literature as those for alpha-amanitin. However, their mechanisms of action and general inhibitory profiles are considered to be very similar.

Table 2: In Vitro Cytotoxicity of Amanitins

| Toxin | Cell Line | Assay | IC50 / % Viability | Time Point | Reference |

| β-Amanitin | MCF-7 | MTT | 62% viability at 10 µg/mL | 36 hours | [1][6] |

| β-Amanitin | MCF-7 | MTT | 52% viability at 100 µg/mL | 36 hours | [1][6] |

| α-Amanitin | HepG2 | MTT | Time and concentration-dependent | - | [7] |

| α-Amanitin | CHO Cells | MTS | Varies by analog | 72 hours | [8] |

Table 3: Acute Toxicity (LD50) of Amanitins in Various Species

| Toxin | Species | Route of Administration | LD50 (mg/kg) | Reference |

| Amatoxins (general) | Human | Oral | ~0.1 | |

| α-Amanitin | Mouse | Intraperitoneal | 0.4 | |

| β-Amanitin | Mouse | Intraperitoneal | 0.5 | |

| γ-Amanitin | Mouse | Intraperitoneal | 0.2-0.5 |

Experimental Protocols

Beta-amanitin is a critical reagent in various molecular biology techniques aimed at studying transcription. Below are detailed methodologies for two key experiments.

In Vitro Transcription Assay

This assay measures the synthesis of RNA from a DNA template in a cell-free system, allowing for the direct assessment of transcriptional inhibitors.

Materials:

-

HeLa cell nuclear extract

-

DNA template with a known promoter (e.g., CMV, SV40)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

[α-32P]UTP (for radiolabeling)

-

Transcription buffer (containing HEPES, MgCl2, KCl, DTT)

-

RNase inhibitor

-

Beta-amanitin stock solution

-

DNase I

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Urea-polyacrylamide gel

-

TBE buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the HeLa nuclear extract, transcription buffer, rNTPs (including [α-32P]UTP), RNase inhibitor, and the DNA template.

-

Inhibitor Addition: Add beta-amanitin to the desired final concentration. For a negative control, add an equal volume of the vehicle (e.g., DMSO, water).

-

Transcription Reaction: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for transcription to occur.

-

Termination and DNA Digestion: Stop the reaction by adding a stop solution containing EDTA and treat with DNase I at 37°C for 15 minutes to digest the DNA template.

-

Protein Digestion and RNA Purification: Add Proteinase K to digest proteins, followed by phenol:chloroform extraction and ethanol precipitation to purify the newly synthesized RNA transcripts.

-

Gel Electrophoresis: Resuspend the RNA pellet in a formamide-containing loading buffer, denature at 95°C, and separate the transcripts on a urea-polyacrylamide gel.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts. The intensity of the bands corresponds to the level of transcription.

Nuclear Run-On Assay

This assay measures the transcriptional activity of genes in isolated nuclei, providing a snapshot of the genes that were being transcribed at the time of cell lysis.

Materials:

-

Cultured cells

-

Lysis buffer (non-ionic detergent, e.g., NP-40)

-

Nuclei isolation buffer

-

Reaction buffer (containing NTPs, including Br-UTP or [α-32P]UTP)

-

Beta-amanitin stock solution

-

RNase inhibitor

-

Trizol or other RNA extraction reagent

-

DNase I

-

Reverse transcriptase

-

qPCR primers for genes of interest

Procedure:

-

Cell Lysis and Nuclei Isolation: Harvest cultured cells and lyse them with a non-ionic detergent-based buffer on ice to release the nuclei. Pellet the nuclei by centrifugation and wash to remove cytoplasmic debris.

-

Run-On Reaction: Resuspend the isolated nuclei in a reaction buffer containing rNTPs (including a labeled UTP, such as Br-UTP or [α-32P]UTP) and an RNase inhibitor. For a Pol II-specific inhibition control, pre-incubate a parallel sample of nuclei with a high concentration of beta-amanitin.

-

Incubation: Incubate the nuclei at 30°C for a short period (5-15 minutes) to allow the engaged RNA polymerases to "run on" and extend the nascent transcripts by incorporating the labeled nucleotides.

-

RNA Isolation: Terminate the reaction and isolate the RNA using Trizol or a similar method. Treat the isolated RNA with DNase I to remove any contaminating DNA.

-

Detection of Nascent Transcripts:

-

If using Br-UTP: Immunoprecipitate the Br-UTP labeled RNA using anti-BrdU antibodies. Then, perform reverse transcription followed by qPCR using primers for specific genes of interest to quantify their transcriptional activity.

-

If using [α-32P]UTP: Hybridize the radiolabeled RNA to a membrane containing immobilized DNA probes for genes of interest and detect the signal by autoradiography.

-

-

Data Analysis: Compare the signal from the untreated sample to the beta-amanitin-treated sample to determine the contribution of RNA polymerase II to the transcription of the genes of interest.

Signaling Pathways and Logical Relationships

The inhibition of RNA polymerase II by beta-amanitin has profound effects on cellular processes, leading to cell cycle arrest and apoptosis.

Mechanism of Transcriptional Inhibition

The following diagram illustrates the workflow of beta-amanitin's inhibitory action on RNA polymerase II.

Amanitin-Induced Apoptosis

Inhibition of transcription by beta-amanitin triggers the intrinsic apoptotic pathway, primarily through the activation of the p53 tumor suppressor protein.

Amanitin-Induced Cell Cycle Arrest

The depletion of key regulatory proteins due to transcriptional inhibition by beta-amanitin leads to a block in cell cycle progression, primarily at the G1/S checkpoint.

Conclusion

Beta-amanitin's high specificity and potency as an inhibitor of RNA polymerase II make it an indispensable tool for molecular biologists and a compound of significant interest for therapeutic development. Its ability to halt transcription provides a clear and powerful method for dissecting the complexities of gene expression. Furthermore, its application in antibody-drug conjugates holds promise for the targeted delivery of this potent cytotoxin to cancer cells, potentially revolutionizing certain cancer treatments. A thorough understanding of its mechanism of action, inhibitory properties, and cellular effects is paramount for its effective and safe use in both research and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04150E [pubs.rsc.org]

The Amatoxin Family: A Technical Guide to β-Amanitin and its Congeners for Researchers and Drug Development Professionals

Foreword: The amatoxins, a group of cyclic octapeptides produced by several species of mushrooms, most notably the death cap (Amanita phalloides), are infamous for their potent and often fatal toxicity. This technical guide provides an in-depth exploration of the amatoxin family, with a particular focus on the prominent and highly toxic member, β-amanitin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemistry, mechanism of action, toxicology, and experimental methodologies relevant to these fascinating and dangerous molecules. The unique properties of amatoxins, particularly their specific inhibition of RNA polymerase II, have also led to their exploration as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy, a topic of significant interest in modern drug development.

The Amatoxin Family: Structure and Properties

Amatoxins are bicyclic octapeptides characterized by a core structure with variations in their amino acid side chains, which dictates their individual toxicity.[1] The family includes at least nine known compounds, with α-amanitin and β-amanitin being the most abundant and toxic.[2][3]

Chemical Structure: The general structure of amatoxins consists of an eight-amino-acid ring cross-linked by a tryptathionine bridge, forming a bicyclic structure.[4] β-Amanitin is a cyclic peptide composed of eight amino acids.[5] This rigid, bicyclic conformation is crucial for its biological activity.

Mechanism of Action: Inhibition of RNA Polymerase II

The primary mechanism of amatoxin toxicity is the potent and selective inhibition of eukaryotic RNA polymerase II (Pol II), the enzyme responsible for transcribing DNA into messenger RNA (mRNA).[1][6][7] β-Amanitin also inhibits RNA polymerase III, albeit to a lesser extent, but does not affect RNA polymerase I or bacterial RNA polymerases.[1][5][8]

By binding to the "bridge helix" region of the largest subunit of Pol II, amatoxins lock the enzyme in a conformation that prevents the translocation of the DNA and RNA strands, thereby halting transcription.[9] This cessation of mRNA synthesis leads to a depletion of essential proteins, ultimately causing cell death.[6][7]

Quantitative Toxicology of Amatoxins

The toxicity of amatoxins varies depending on the specific compound and the species. The following tables summarize the available quantitative data on the toxicity of the most well-studied amatoxins.

Table 1: In Vivo Lethal Dose (LD50) of Amatoxins

| Amatoxin | Species | Route | LD50 (mg/kg) | Reference(s) |

| α-Amanitin | Human (estimated) | Oral | ~0.1 | [10] |

| α-Amanitin | Mouse | Oral | 0.1 | [2] |

| α-Amanitin | Rat | Oral | 0.2 | [5] |

| β-Amanitin | Mouse | Intraperitoneal | 0.5 | [11] |

| γ-Amanitin | Mouse | Intraperitoneal | 0.2 - 0.5 | [11] |

| Amanullin | Mouse | Oral | >20 | [12] |

Table 2: In Vitro Cytotoxicity of Amatoxins

| Amatoxin | Cell Line | Exposure Time | LD50 (µg/mL) | Reference(s) |

| α-Amanitin | MCF-7 | 36 hours | 1 | [8][13] |

| β-Amanitin | MCF-7 | 36 hours | 10 | [8][13] |

| α-Amanitin | C3A Human Hepatocytes | 48 hours | <10 | [6] |

| β-Amanitin | C3A Human Hepatocytes | 48 hours | >25 | [6] |

| γ-Amanitin | C3A Human Hepatocytes | 48 hours | ~10 | [6] |

Signaling Pathways in Amatoxin-Induced Cell Death

While the direct inhibition of RNA polymerase II is the primary toxic event, subsequent cellular responses involve complex signaling pathways leading to apoptosis and necrosis. Key players in these pathways include tumor necrosis factor-alpha (TNF-α) and reactive oxygen species (ROS).

Amatoxins can act synergistically with TNF-α to induce apoptosis.[14] This process is often accompanied by the generation of ROS, leading to oxidative stress, which further contributes to cellular damage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in amatoxin research.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium per well. Incubate overnight to allow for cell attachment.

-

Toxin Treatment: Prepare serial dilutions of β-amanitin in culture medium. Replace the existing medium in the wells with 100 µL of the β-amanitin solutions at various concentrations. Include a vehicle control (medium without toxin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 25 µL of MTT solution (2 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the LD50 value.

In Vivo Toxicity and Hepatotoxicity Assessment in a Mouse Model

This protocol outlines a general workflow for studying the in vivo effects of β-amanitin in mice.

Protocol:

-

Animal Model: Utilize male ICR mice, fasted for 12 hours with free access to water.

-

Toxin Administration: Administer β-amanitin dissolved in water via intravenous (IV) injection into the tail vein or by oral gavage at desired doses (e.g., 0.2, 0.4, 0.8 mg/kg for IV; 2, 5, 10 mg/kg for oral).[15]

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours post-administration), collect blood via retro-orbital bleeding and harvest tissues (liver, kidneys, spleen, etc.).

-

Biochemical Analysis: Analyze serum samples for markers of liver injury, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for necrosis and other pathological changes.

-

Toxicokinetics: Analyze plasma and tissue homogenates for β-amanitin concentrations using a validated analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Detection of Amatoxins: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the detection and quantification of amatoxins in biological samples.

Protocol Outline:

-

Sample Preparation:

-

Serum: Extract toxins by refluxing in a water bath at 80°C for one hour. Purify the extract using Sep-Pak tC18 cartridges.

-

Mushroom Tissue: Homogenize the tissue and extract with a suitable solvent mixture (e.g., methanol:water:0.01 N HCl).

-

-

HPLC Conditions:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH 5.0).

-

Detection: Monitor the column effluent at specific wavelengths (e.g., 305 nm for α- and β-amanitin).

-

-

Quantification: Compare the peak areas of the samples to those of known standards to determine the concentration of each amatoxin.

Conclusion and Future Directions

The family of amatoxins, with β-amanitin as a prominent member, continues to be of significant interest to toxicologists, clinicians, and drug developers. Their potent and specific mechanism of action, the inhibition of RNA polymerase II, makes them both a formidable threat and a potential tool in targeted therapies. A thorough understanding of their structure, toxicity, and the cellular pathways they affect is crucial for the development of effective antidotes for poisoning cases and for harnessing their cytotoxic potential in a controlled manner for therapeutic applications. Further research into the intricate details of their interaction with RNA polymerase II and the downstream signaling events will undoubtedly open new avenues for both toxicology and medicine. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. RNA Polymerase II Inhibitor, α-Amanitin, Affects Gene Expression for Gap Junctions and Metabolic Capabilities of Cumulus Cells, but Not Oocyte, during in vitro Mouse Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNF-alpha-induced ROS production triggering apoptosis is directly linked to Romo1 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumor necrosis factor-induced apoptosis during the poisoning of mice with hepatotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor necrosis factor signaling in hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactive Oxygen Species in TNFα-Induced Signaling and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Network toxicology combined with molecular docking technology to explore the molecular mechanism of amatoxin causing liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The intricate pathway of β-Amanitin Biosynthesis in Amanita Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of β-amanitin, a potent cyclic peptide toxin produced by certain species of Amanita mushrooms. Understanding this complex pathway is crucial for researchers in natural product chemistry, toxicology, and for professionals in drug development who may leverage these toxins as payloads in antibody-drug conjugates. This document details the genetic basis, enzymatic machinery, and post-translational modifications involved in the synthesis of β-amanitin, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Machinery: From Gene to Prototoxin

The biosynthesis of β-amanitin is a ribosomally-mediated process, meaning it originates from a genetically encoded precursor peptide, which then undergoes a series of enzymatic modifications. This is in contrast to many other fungal peptides that are synthesized by large, multi-domain non-ribosomal peptide synthetases (NRPSs). The key components of the β-amanitin biosynthetic pathway are a family of genes known as MSDIN, a specialized prolyl oligopeptidase (POPB), and a suite of modifying enzymes including cytochrome P450s (P450s) and a flavin-dependent monooxygenase (FMO1).

The MSDIN Gene Family: The Blueprint for Amatoxins

The journey to β-amanitin begins with the transcription and translation of a specific gene belonging to the MSDIN family. These genes are named for a conserved amino acid sequence (Met-Ser-Asp-Ile-Asn) found in the leader peptide of the proprotein. The gene encoding the precursor for β-amanitin contains a region that corresponds to the amino acid sequence of the final toxin. For β-amanitin, this core sequence is Ile-Trp-Gly-Ile-Gly-Cys-Asp-Pro. The initial product is a proprotein, typically 34-35 amino acids in length, which is then shuttled for further processing. In several Amanita species, a large number of MSDIN genes have been identified, many of which are expressed at the transcriptional level, leading to the production of a diverse array of cyclic peptides.[1][2][3][4]

Prolyl Oligopeptidase B (POPB): The Master Tailor

Once the proprotein is synthesized, a specialized enzyme, Prolyl Oligopeptidase B (POPB), plays a critical role in its maturation. POPB is a serine protease that performs two crucial functions: it cleaves the leader and follower peptides from the proprotein and then catalyzes the macrocyclization of the core peptide to form the cyclic octapeptide backbone of the toxin.[3][5] This cyclization is a head-to-tail linkage of the amino and carboxyl termini of the linear precursor. The presence of a dedicated POPB enzyme is a hallmark of amanitin-producing fungi.[3]

Post-Translational Modifications: Adding the Toxic Touches

The cyclic octapeptide generated by POPB is not the final, mature β-amanitin. It must undergo a series of post-translational modifications to become the highly toxic molecule. These modifications are carried out by at least two types of enzymes:

-

Cytochrome P450s (P450s): These enzymes are responsible for hydroxylating specific amino acid residues within the cyclic peptide. These hydroxylations are critical for the toxin's biological activity.[6][7]

-

Flavin-dependent Monooxygenase (FMO1): This enzyme is responsible for the formation of the unique tryptathionine cross-bridge between the tryptophan and cysteine residues. This bicyclic structure is a defining feature of the amatoxins and is essential for their toxicity.[6][7]

The precise sequence of these post-translational modifications is still an area of active research.

Quantitative Insights into β-Amanitin Biosynthesis

Quantitative data provides a clearer picture of the dynamics of β-amanitin production. This includes the concentration of the toxin in the fungal tissues and the expression levels of the biosynthetic genes.

Toxin Concentration in Amanita Species

The concentration of β-amanitin can vary significantly between different Amanita species and even between different parts of the same mushroom. The following table summarizes some reported concentrations.

| Amanita Species | Tissue | β-Amanitin Concentration (mg/g dry weight) | Reference |

| Amanita phalloides | Fruiting Body | 1.29 | [8] |

| Amanita virosa | Fruiting Body | 145 | [9] |

| Amanita exitialis | Fruiting Body | 2.055 | [10] |

| Amanita exitialis | Pure Culture | 0.060 | [10] |

Gene Expression Levels

The expression of the genes involved in β-amanitin biosynthesis can be quantified by measuring the number of Fragments Per Kilobase of transcript per Million fragments mapped (FPKM). High FPKM values indicate high levels of gene transcription.

| Gene | Amanita molliuscula FPKM Value | Reference |

| MSDIN (highly expressed) | > 100 | [1][11][12][13] |

| MSDIN (lowly expressed) | < 1 | [1][11][12][13] |

| POPB | > 100 | [1][11][12][13] |

Visualizing the Pathway and Experimental Workflows

Diagrams are essential tools for understanding the complex relationships in biosynthetic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the biosynthesis of β-amanitin and a typical experimental workflow for its quantification.

Biosynthesis of β-Amanitin

Caption: The biosynthetic pathway of β-amanitin.

Experimental Workflow for β-Amanitin Quantification

Caption: A typical workflow for β-amanitin quantification.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for studying β-amanitin biosynthesis. The following sections provide detailed protocols for key experimental procedures.

Toxin Extraction from Mushroom Tissue

This protocol is adapted from methodologies described for the analysis of amatoxins.[9][10][14][15]

Materials:

-

Dried mushroom tissue

-

Extraction solvent: Methanol/Water/0.01 M HCl (5:4:1, v/v/v)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh approximately 100 mg of dried mushroom tissue and grind it into a fine powder.

-

Add 10 mL of the extraction solvent to the powdered tissue in a suitable tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at room temperature for 1 hour with occasional vortexing.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial for HPLC or LC-MS/MS analysis.

Quantification of β-Amanitin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of β-amanitin using reverse-phase HPLC.[9][14][15][16]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-50% B (linear gradient)

-

20-25 min: 50% B

-

25-30 min: 10% B (re-equilibration)

-

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 305 nm

Procedure:

-

Prepare a series of β-amanitin standards of known concentrations in the mobile phase.

-

Inject 20 µL of each standard to generate a calibration curve.

-

Inject 20 µL of the filtered mushroom extract.

-

Identify the β-amanitin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of β-amanitin in the sample by integrating the peak area and comparing it to the calibration curve.

Identification and Quantification of β-Amanitin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the detection and quantification of β-amanitin.[17][18][19]

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

A suitable gradient program should be developed to achieve good separation of β-amanitin from other matrix components.

MS/MS Parameters (Example):

-

Ionization Mode: Positive ESI

-

Precursor Ion (m/z): 920.4

-

Product Ions (m/z): for quantification and confirmation (e.g., 872.4, 504.2)

-

Collision Energy: Optimize for the specific instrument.

Procedure:

-

Follow the sample preparation and LC separation steps as described for HPLC.

-

Set up the MS/MS method with the appropriate precursor and product ions for β-amanitin.

-

Analyze the standards and samples.

-

Confirm the identity of β-amanitin by the presence of the correct precursor and product ions and their relative abundance.

-

Quantify β-amanitin using a calibration curve generated from the standards.

Regulatory Landscape of β-Amanitin Biosynthesis

The regulation of β-amanitin biosynthesis is a complex process that is not yet fully understood. However, gene expression data suggests a sophisticated control mechanism. The expression of MSDIN genes appears to be differentially regulated, with some members being highly expressed while others are transcribed at low levels.[1][11][12][13] This suggests that the production of different cyclic peptides may be fine-tuned according to developmental or environmental cues. The high expression of POPB in toxin-producing species further points to its dedicated role in the biosynthetic pathway.[1][11][12][13]

Currently, specific signaling pathways that trigger the upregulation of the β-amanitin biosynthetic genes have not been fully elucidated. Research into the transcriptional regulation of these genes, including the identification of specific transcription factors and the environmental signals they respond to, is an active area of investigation. Unraveling these regulatory networks will be key to a complete understanding of why and how these deadly toxins are produced.

References

- 1. Differential Expression of Amanitin Biosynthetic Genes and Novel Cyclic Peptides in Amanita molliuscula [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The MSDIN family in amanitin-producing mushrooms and evolution of the prolyl oligopeptidase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosomal Biosynthesis of the Cyclic Peptide Toxins of Amanita Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide macrocyclization catalyzed by a prolyl oligopeptidase involved in α-amanitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. groups.kib.cas.cn [groups.kib.cas.cn]

- 7. Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of Simultaneous Analytical Method of Three Polypeptide Toxins α‐Amanitin, β‐Amanitin and Phalloidin in Poisonous Mushrooms and Human Serum Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Differential Expression of Amanitin Biosynthetic Genes and Novel Cyclic Peptides in Amanita molliuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. Detection of α-, β-, and γ-amanitin in urine by LC-MS/MS using 15N10-α-amanitin as the internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Historical Perspective on β-Amanitin: From Mushroom Toxin to Molecular Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amanitin, a member of the amatoxin family of cyclic octapeptides, is a potent and highly specific inhibitor of eukaryotic RNA polymerase II.[1][2] Found in several species of the Amanita genus of mushrooms, most notably the death cap (Amanita phalloides), this toxin has a long and storied history, evolving from a deadly natural poison to an indispensable tool in molecular biology and a promising payload for targeted cancer therapies.[1][3] This technical guide provides a comprehensive historical perspective on the scientific research surrounding β-amanitin, detailing its discovery, the elucidation of its mechanism of action, and the key experimental protocols that have enabled its study.

The Dawn of Amatoxin Research: Discovery and Early Characterization

The investigation into the toxic principles of Amanita mushrooms began in the early 20th century. The pioneering work of Heinrich Wieland and his colleagues at the University of Munich laid the foundation for our understanding of these toxins. Feodor Lynen, a student of Wieland, first isolated phalloidin, a related toxin, in 1937.[3] Subsequently, in 1941, Wieland and Rudolf Hallermayer successfully isolated the amatoxins, including α-amanitin and the closely related β-amanitin.[3] These early researchers painstakingly developed methods for the extraction and purification of these compounds from mushroom fruiting bodies.

Early Isolation and Purification Techniques

The initial methods for isolating amatoxins were laborious and involved multi-step processes. A typical protocol from the mid-20th century, building on the work of the Wieland group, would involve the following key steps:

-

Extraction: Dried and powdered Amanita phalloides mushrooms were extracted with methanol (B129727).

-

Solvent Partitioning: The crude extract was then subjected to a series of solvent-solvent partitioning steps to remove lipids and other nonpolar compounds.

-

Chromatography: Early chromatographic techniques, such as column chromatography on cellulose (B213188) powder or paper chromatography, were employed to separate the different toxins.

These early methods, while groundbreaking for their time, yielded relatively small quantities of the toxins and required significant amounts of starting material.

Unraveling the Mechanism of Action: Inhibition of RNA Polymerase II

The true breakthrough in understanding the toxicity of β-amanitin came with the discovery of its specific molecular target. In the late 1960s and early 1970s, researchers began to investigate the effects of α-amanitin on cellular processes. A seminal paper published in 1970 demonstrated that α-amanitin specifically inhibits nuclear RNA polymerase II, the enzyme responsible for transcribing DNA into messenger RNA (mRNA).[1] This discovery was a landmark achievement, not only for toxicology but also for the burgeoning field of molecular biology. It provided a powerful tool to dissect the roles of the different RNA polymerases in the cell.

The selective inhibition of RNA polymerase II by β-amanitin halts the synthesis of mRNA, leading to a downstream cessation of protein synthesis and ultimately cell death.[1][2] This mechanism explains the delayed onset of symptoms in Amanita poisoning, as it takes time for the existing pool of cellular proteins to be degraded before the effects of transcriptional arrest become apparent.

Quantitative Data

The following tables summarize key quantitative data related to the toxicity and inhibitory activity of β-amanitin.

| Parameter | Value | Species/System | Reference |

| Lethal Dose (LD50) | 0.1 mg/kg | Human (estimated) | [1] |

| 0.4 mg/kg | Mouse (intravenous) | [2] | |

| Inhibition Constant (Ki) | ~10⁻⁹ M | Wheat germ RNA polymerase II | |

| Cytotoxicity (IC50) | 10 µg/mL (36 hours) | MCF-7 cells |

| Mushroom Species | β-Amanitin Content (mg/g dry weight) | Reference |

| Amanita phalloides | 0.2 - 0.4 | |

| Amanita virosa | 0.25 |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that were instrumental in the historical study of β-amanitin.

Purification of β-Amanitin from Amanita phalloides (Circa 1978)

This protocol is based on methods developed in the 1970s for the laboratory-scale purification of β-amanitin.

1. Extraction:

- Dried Amanita phalloides mushrooms (100 g) are ground to a fine powder.

- The powder is suspended in 1 L of methanol and stirred for 24 hours at room temperature.

- The mixture is filtered, and the methanol extract is collected. The extraction process is repeated twice more with fresh methanol.

- The pooled methanol extracts are evaporated to dryness under reduced pressure.

2. Chloroform (B151607) Extraction:

- The dried extract is redissolved in 200 mL of water and extracted three times with an equal volume of chloroform to remove lipids. The aqueous phase is retained.

3. Desalting:

- The aqueous phase is applied to a column of Amberlite XAD-4 resin.

- The column is washed with water to remove salts and other hydrophilic impurities.

- The amatoxins are eluted with methanol.

4. Sephadex LH-20 Chromatography (Acidic):

- The methanol eluate is evaporated, and the residue is dissolved in a small volume of 0.1 M acetic acid.

- The sample is applied to a Sephadex LH-20 column equilibrated with 0.1 M acetic acid.

- The column is eluted with 0.1 M acetic acid, and fractions are collected and monitored for amatoxin content using thin-layer chromatography.

5. Sephadex LH-20 Chromatography (Neutral):

- Fractions containing β-amanitin are pooled, neutralized with ammonium (B1175870) hydroxide, and evaporated.

- The residue is redissolved in water and applied to a Sephadex LH-20 column equilibrated with water.

- The column is eluted with water to further separate β-amanitin from other amatoxins.

6. QAE-Sephadex Chromatography:

- The partially purified β-amanitin is applied to a QAE-Sephadex (anion exchange) column.

- The column is eluted with a linear gradient of ammonium bicarbonate (0.01 M to 0.5 M).

- Fractions containing pure β-amanitin are identified by thin-layer chromatography, pooled, and lyophilized.

Crystallization of β-Amanitin

This method was used to obtain crystals of β-amanitin for X-ray crystallography studies.

-

A sample of purified β-amanitin is dissolved in a minimal amount of absolute ethanol (B145695) in a small, clean flask.

-

The flask is loosely covered to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to a week, crystals of β-amanitin will form.

In Vitro RNA Polymerase II Inhibition Assay (Historical Method)

This protocol is a representation of the type of assay used in the late 1960s and early 1970s to demonstrate the inhibition of RNA polymerase II by amanitins.

1. Preparation of Nuclear Extract:

- Nuclei are isolated from a source tissue (e.g., rat liver, calf thymus) by homogenization and differential centrifugation.

- The isolated nuclei are lysed in a high-salt buffer (e.g., containing 0.3 M ammonium sulfate) to solubilize the RNA polymerases.

- The nuclear lysate is clarified by high-speed centrifugation.

2. DEAE-Sephadex Chromatography:

- The solubilized nuclear proteins are applied to a DEAE-Sephadex column.

- The column is eluted with a linear gradient of ammonium sulfate (B86663) to separate the different RNA polymerases (I, II, and III). Fractions containing RNA polymerase II activity are identified.

3. RNA Polymerase Assay:

- The assay is performed in a reaction mixture containing:

- Tris-HCl buffer (pH ~7.9)

- MnCl₂ (as a divalent cation cofactor)

- A DNA template (e.g., calf thymus DNA)

- ATP, GTP, CTP, and a radiolabeled UTP (e.g., [³H]UTP or [¹⁴C]UTP)

- The partially purified RNA polymerase II fraction.

- Different concentrations of β-amanitin are added to a series of reaction tubes. A control tube with no inhibitor is also prepared.

- The reactions are incubated at 37°C for a defined period (e.g., 10-20 minutes).

4. Measurement of RNA Synthesis:

- The reaction is stopped by the addition of cold trichloroacetic acid (TCA).

- The TCA-precipitable material (which includes the newly synthesized radiolabeled RNA) is collected on a filter paper.

- The filters are washed extensively with cold TCA to remove unincorporated radiolabeled nucleotides.

- The radioactivity retained on the filters is measured using a scintillation counter.

- The amount of radioactivity is proportional to the amount of RNA synthesized. The percentage of inhibition is calculated by comparing the radioactivity in the samples containing β-amanitin to the control.

Cell Viability (MTT) Assay

This assay is a more modern method used to assess the cytotoxicity of β-amanitin on cultured cells.

1. Cell Seeding:

- MCF-7 cells are seeded into a 96-well plate at a density of 2 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

2. Toxin Treatment:

- β-Amanitin is dissolved in the cell culture medium to achieve final concentrations ranging from 0.01 to 100 µg/mL.

- The medium in the wells is replaced with the medium containing the different concentrations of β-amanitin. Control wells receive medium without the toxin.

- The plate is incubated for 36 hours.

3. MTT Addition:

- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (typically 10% of the well volume) and the plate is incubated for 4 hours.

4. Solubilization of Formazan (B1609692):

- The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- The absorbance of each well is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing the Impact of β-Amanitin

The following diagrams illustrate the key pathways and workflows related to β-amanitin research.

References

A Technical Guide to the Structural and Functional Differences Between α-Amanitin and β-Amanitin

Authored for Researchers, Scientists, and Drug Development Professionals